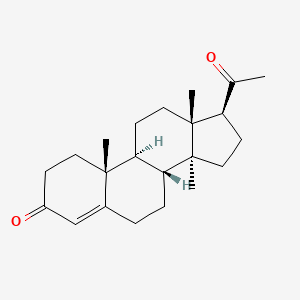

14-Methylpregn-4-ene-3,20-dione

Descripción

14-Methylpregn-4-ene-3,20-dione (hypothetical compound) is a synthetic steroid derivative structurally related to progesterone. For clarity, this analysis assumes the compound of interest shares key features with its closest analog, (14β,16α)-16-Methylpregn-4-ene-3,20-dione (), which has:

- Molecular formula: C₂₂H₃₂O₂

- Average mass: 328.496 g/mol

- Stereochemistry: 7 defined stereocenters, including a 14β and 16α configuration.

Propiedades

Número CAS |

55162-96-4 |

|---|---|

Fórmula molecular |

C22H32O2 |

Peso molecular |

328.5 g/mol |

Nombre IUPAC |

(8R,9S,10R,13R,14S,17S)-17-acetyl-10,13,14-trimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O2/c1-14(23)17-8-11-22(4)19-6-5-15-13-16(24)7-10-20(15,2)18(19)9-12-21(17,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19-,20+,21-,22+/m1/s1 |

Clave InChI |

YSLKWPPYLOYLMM-VTJFTLGMSA-N |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C |

SMILES canónico |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpregn-4-ene-3,20-dione typically involves the modification of precursor steroids. One common method includes the transformation of androstenedione into 17α-hydroxy-16β-methylpregn-4-ene-3,20-dione . This process involves several steps, including methylation and hydroxylation reactions, under controlled conditions using reagents like methyl lithium (MeLi) and methyl magnesium chloride (MeMgCl) .

Industrial Production Methods: Industrial production of 14-Methylpregn-4-ene-3,20-dione often employs large-scale chemical synthesis techniques. These methods may involve the use of catalysts and solvents to optimize yield and purity. For instance, the preparation of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione as an intermediate in the synthesis of related compounds like medroxyprogesterone acetate .

Análisis De Reacciones Químicas

Types of Reactions: 14-Methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Use of halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of 14-Methylpregn-4-ene-3,20-dione .

Aplicaciones Científicas De Investigación

14-Methylpregn-4-ene-3,20-dione has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for its potential therapeutic uses, including as a contraceptive and in hormone replacement therapy

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 14-Methylpregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. It acts as a progestin, binding to progesterone receptors and modulating gene expression. This interaction leads to the inhibition of gonadotropin secretion, preventing follicular maturation and ovulation . Additionally, it causes endometrial thinning, contributing to its contraceptive effects .

Comparación Con Compuestos Similares

Research Findings and Data Gaps

- Tissue Distribution : Progesterone residues in cattle are highest in fat (15–30 ng/g) due to its lipophilicity . Methyl/fluoro analogs likely exhibit similar or enhanced fat partitioning.

- Metabolite Activity : Hydroxylated metabolites of progesterone show reduced bioactivity, whereas fluorinated derivatives retain potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.